Superior Vascular Shutdown Potency
CA4P demonstrates a distinct vascular shutdown profile compared to conventional chemotherapeutics and colchicine. In murine CaNT tumor models, CA4P at 100 mg/kg (approximately one-fifth of its maximum tolerated dose, MTD) induced >80% reduction in perfused vascular volume. In contrast, seven standard chemotherapeutic agents (taxol, melphalan, 5-fluorouracil, doxorubicin, cisplatin, gemcitabine, irinotecan) at doses approximating one-half MTD produced no significant reduction in vascular function [1]. Colchicine, while capable of inducing vascular shutdown, required doses approximating its full MTD to achieve this effect [1]. This differential establishes CA4P as a dedicated vascular disrupting agent with a favorable therapeutic index for preclinical vascular targeting studies.
| Evidence Dimension | Reduction in perfused vascular volume (vascular shutdown) |
|---|---|
| Target Compound Data | >80% reduction at 100 mg/kg (≈1/5 MTD) |
| Comparator Or Baseline | Taxol, melphalan, 5-FU, doxorubicin, cisplatin, gemcitabine, irinotecan at ≈1/2 MTD; Colchicine at ≈MTD |
| Quantified Difference | CA4P induces >80% vascular shutdown at 1/5 MTD; comparators induce no significant reduction at 1/2 MTD; colchicine requires MTD doses |
| Conditions | Murine CaNT tumor implanted s.c. in CBA mice; Hoechst 33342 perfusion marker; fluorescence microscopy |
Why This Matters
This establishes CA4P as a bona fide vascular disrupting agent with a wide therapeutic window, whereas conventional chemotherapeutics do not produce this vascular effect even at high doses—critical for researchers selecting a tool compound for vascular biology studies.
- [1] Chaplin DJ, et al. The development of combretastatin A4 phosphate as a vascular targeting agent. Int J Radiat Oncol Biol Phys. 2002;54(5):1491-6. doi:10.1016/s0360-3016(02)03924-x View Source
